Ethyl 3-hydroxybenzoate chemical properties and structure
Ethyl 3-hydroxybenzoate chemical properties and structure
An In-depth Technical Guide to Ethyl 3-hydroxybenzoate: Chemical Properties, Structure, and Applications
Introduction
Ethyl 3-hydroxybenzoate (CAS No. 7781-98-8) is a versatile aromatic organic compound that serves as a crucial building block in various fields of chemical synthesis.[1] As a derivative of benzoic acid, it possesses a bifunctional nature, featuring both a hydroxyl (-OH) and an ethyl ester (-COOCH₂CH₃) group attached to a benzene ring.[1][2] This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a standard synthesis protocol, and its primary applications for researchers and professionals in drug development.
Chemical Identity and Structure
Nomenclature and Identifiers
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IUPAC Name : ethyl 3-hydroxybenzoate[3]
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Synonyms : Ethyl m-hydroxybenzoate, m-Hydroxybenzoic acid ethyl ester, 3-Hydroxybenzoic acid ethyl ester, m-Ethoxycarbonylphenol.[3][4]
Molecular Structure
Ethyl 3-hydroxybenzoate's structure consists of a central benzene ring. An ethyl ester group is attached at position 1, and a hydroxyl group is substituted at position 3 (the meta position). This arrangement imparts moderate polarity to the molecule.[2] The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.
Caption: 2D structure of Ethyl 3-hydroxybenzoate.
Physicochemical and Spectral Properties
Physical Properties
Ethyl 3-hydroxybenzoate typically appears as a white to off-white or pale yellow crystalline powder or viscous liquid, depending on purity and ambient temperature.[2] It possesses a faint, mildly aromatic or phenolic odor.[2]
Quantitative Data
| Property | Value | Source |
| Melting Point | 71-73 °C | [6] |
| Boiling Point | 187-188 °C at 31 mmHg; 297-298 °C at atmospheric pressure | |
| Water Solubility | Slightly soluble | [2] |
| Solubility | Soluble in alcohol and ether | [2] |
| pKa | 9.19 ± 0.10 (Predicted) | [2] |
| LogP | 2.47 | [7] |
Spectral Data
The structural features of ethyl 3-hydroxybenzoate give rise to a characteristic spectral profile.
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¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. The aromatic protons typically appear as complex multiplets in the δ 7.0-7.8 ppm region. The quartet of the methylene (-CH₂) protons of the ethyl group is expected around δ 4.3 ppm, and the triplet of the methyl (-CH₃) protons appears around δ 1.3 ppm. The phenolic hydroxyl proton signal is a broad singlet whose chemical shift is dependent on concentration and solvent.
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¹³C NMR Spectroscopy : The carbon NMR spectrum shows signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 115-160 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon (around 14 ppm).[3]
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Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching vibrations appear in the 1100-1300 cm⁻¹ range, and aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[4]
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Mass Spectrometry : In mass spectrometry, ethyl 3-hydroxybenzoate will exhibit a molecular ion peak (M⁺) at m/z = 166, corresponding to its molecular weight.[3][8]
Synthesis and Reactivity
Primary Synthetic Route: Fischer Esterification
The most common and industrially viable method for synthesizing ethyl 3-hydroxybenzoate is the Fischer esterification of 3-hydroxybenzoic acid with ethanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven to completion by removing the water formed during the reaction.[2]
Causality of Experimental Choices:
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Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
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Excess Ethanol: Using ethanol as the solvent and in excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.
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Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the equilibrium to be reached more quickly.
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Water Removal: Although not always explicitly performed in a lab-scale synthesis, in industrial processes, removal of water (a byproduct) is crucial to prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.
Experimental Protocol: Synthesis of Ethyl 3-hydroxybenzoate
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Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol).
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Reagent Addition: Add absolute ethanol (e.g., 100 mL) to the flask. Stir the mixture until the acid is partially dissolved.
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Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the stirring mixture. The addition is exothermic and should be done with caution.
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Reaction: Heat the mixture to reflux using a heating mantle and continue stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solution by about half using a rotary evaporator to remove excess ethanol.
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Neutralization: Pour the concentrated reaction mixture into a separatory funnel containing cold water (e.g., 150 mL). Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the remaining acid until effervescence ceases.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.
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Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure ethyl 3-hydroxybenzoate.
Caption: Workflow for Fischer Esterification Synthesis.
Applications in Research and Development
Ethyl 3-hydroxybenzoate is a highly valued intermediate due to its dual reactive sites.
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Pharmaceutical Synthesis : It is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl and ester groups can be independently or sequentially modified to build intricate molecular architectures.[2]
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Agrochemicals : The compound serves as a precursor in the manufacturing of certain pesticides and herbicides.[2]
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Fragrance and Flavors : Due to its mild aromatic profile, it is sometimes used in the formulation of fragrances.[2]
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Antimicrobial Agent : It has been identified as a food-grade antimicrobial agent, highlighting its potential use as a preservative.[6]
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Mitsunobu Reaction : It has been specifically used in the synthesis of chiral derivatives via the Mitsunobu reaction, demonstrating its utility in stereoselective synthesis.[6]
Safety and Handling
It is essential to handle ethyl 3-hydroxybenzoate with appropriate safety precautions.
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GHS Hazard Classification :
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Personal Protective Equipment (PPE) :
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Handling and Storage :
Conclusion
Ethyl 3-hydroxybenzoate is a foundational chemical intermediate with a well-defined property profile and a straightforward synthetic pathway. Its structural features make it an adaptable building block for creating a diverse array of more complex molecules. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in innovative research and development projects.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Ethyl 3-hydroxybenzoate | 7781-98-8 [chemicalbook.com]
- 7. Ethyl 3-hydroxybenzoate | SIELC Technologies [sielc.com]
- 8. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
